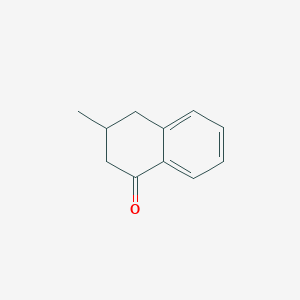
Sodium antimonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium antimonate, also known as this compound, is a chemical compound composed of sodium and antimony. It typically appears as a white powder or crystalline substance. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium antimonate can be synthesized through several methods. One common method involves the leaching of antimony-containing residues with sodium hydroxide and sodium sulfide solutions. The leaching process results in the formation of this compound, which can be further purified through catalytic oxidation and precipitation .
Industrial Production Methods: In industrial settings, sodium antimony is often produced by reacting antimony trioxide with sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The resulting this compound is then filtered, washed, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium antimonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with sulfuric acid to form antimony sulfate and sodium sulfate. It also reacts with halogens to form antimony halides .
Common Reagents and Conditions:
Reduction: It can be reduced by metals such as aluminum and iron, leading to the formation of elemental antimony.
Substitution: this compound reacts with halogens like chlorine, bromine, and iodine to form corresponding antimony halides.
Major Products Formed:
Oxidation: Antimony pentoxide
Reduction: Elemental antimony
Substitution: Antimony trichloride, antimony tribromide, antimony triiodide
Applications De Recherche Scientifique
Sodium antimonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium antimony compounds, particularly in medical applications, involves the inhibition of key enzymes and disruption of cellular processes. For instance, sodium stibogluconate inhibits DNA topoisomerase, leading to the inhibition of DNA replication and transcription in parasitic cells . This results in the reduction of parasite viability and helps in treating infections.
Comparaison Avec Des Composés Similaires
Sodium antimonate can be compared with other antimony-based compounds such as antimony trioxide, antimony pentoxide, and antimony sulfide:
Antimony Trioxide: Used primarily as a flame retardant and in the production of glass and ceramics.
Antimony Pentoxide: Known for its strong oxidizing properties and used in the production of flame retardants and as a catalyst.
Antimony Sulfide: Used in the production of matches, fireworks, and as a pigment.
This compound is unique due to its specific applications in both industrial and medical fields, as well as its ability to undergo a variety of chemical reactions under different conditions.
Propriétés
IUPAC Name |
trisodium;stiborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Na.4O.Sb/q3*+1;;3*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGJRFJIJFMGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sb](=O)([O-])[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na3O4Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149507 |
Source


|
| Record name | Antimonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11112-10-0 |
Source


|
| Record name | Antimonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011112100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
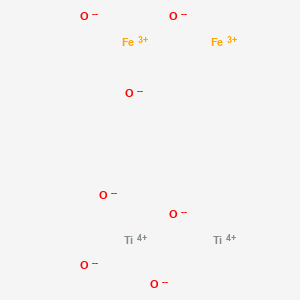
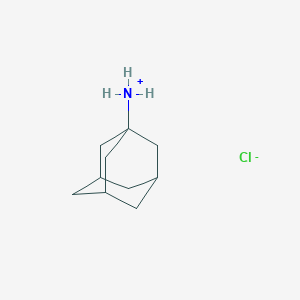
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
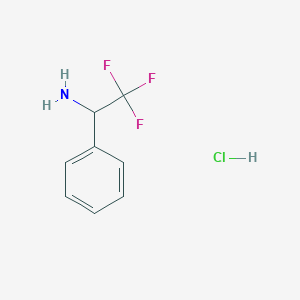
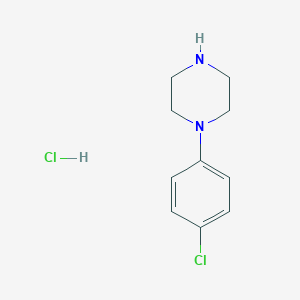
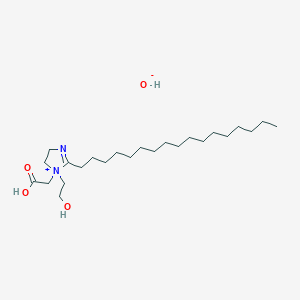
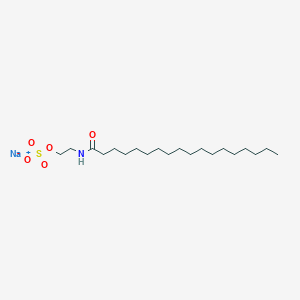
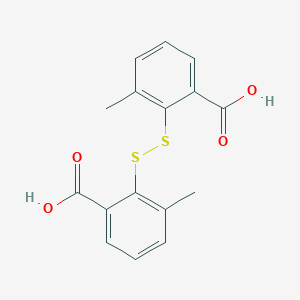
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
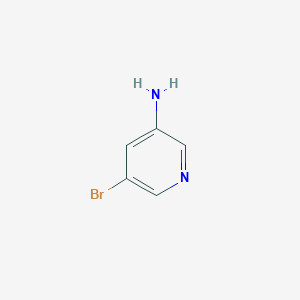
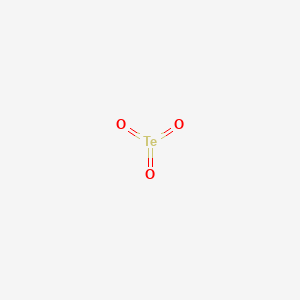
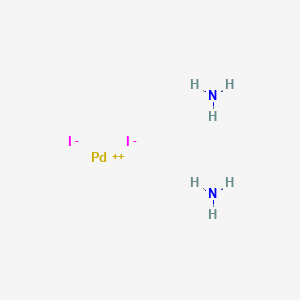
![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
